molecular formula C16H19N3OS2 B11055676 1-cyclohexyl-6-methyl-4-(thiophen-3-yl)-1,4-dihydropyrazolo[3,4-d][1,3]thiazin-3(2H)-one

1-cyclohexyl-6-methyl-4-(thiophen-3-yl)-1,4-dihydropyrazolo[3,4-d][1,3]thiazin-3(2H)-one

Cat. No.: B11055676
M. Wt: 333.5 g/mol
InChI Key: HWQVBVGIOGOJBD-UHFFFAOYSA-N
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Description

1-cyclohexyl-6-methyl-4-(thiophen-3-yl)-1,4-dihydropyrazolo[3,4-d][1,3]thiazin-3(2H)-one is a heterocyclic compound that features a unique combination of cyclohexyl, methyl, and thiophenyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-cyclohexyl-6-methyl-4-(thiophen-3-yl)-1,4-dihydropyrazolo[3,4-d][1,3]thiazin-3(2H)-one typically involves multi-step organic reactions. The process begins with the preparation of the core pyrazolothiazine structure, followed by the introduction of the cyclohexyl, methyl, and thiophenyl groups through various substitution reactions. Common reagents used in these reactions include organolithium compounds, Grignard reagents, and transition metal catalysts.

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as continuous flow chemistry and automated synthesis can be employed to scale up the production process. Additionally, purification methods like recrystallization and chromatography are used to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

1-cyclohexyl-6-methyl-4-(thiophen-3-yl)-1,4-dihydropyrazolo[3,4-d][1,3]thiazin-3(2H)-one undergoes various chemical reactions, including:

    Oxidation: The thiophenyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The pyrazolothiazine ring can be reduced under specific conditions to yield dihydro derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at the thiophenyl and cyclohexyl groups.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are used.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) is common.

    Substitution: Halogenating agents like N-bromosuccinimide (NBS) and nucleophiles like amines or thiols are employed.

Major Products

The major products formed from these reactions include sulfoxides, sulfones, dihydro derivatives, and various substituted analogs of the original compound.

Scientific Research Applications

1-cyclohexyl-6-methyl-4-(thiophen-3-yl)-1,4-dihydropyrazolo[3,4-d][1,3]thiazin-3(2H)-one has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as a bioactive molecule with antimicrobial and anticancer properties.

    Medicine: Explored as a lead compound in drug discovery for the treatment of various diseases.

    Industry: Utilized in the development of advanced materials with specific electronic and optical properties.

Mechanism of Action

The mechanism of action of 1-cyclohexyl-6-methyl-4-(thiophen-3-yl)-1,4-dihydropyrazolo[3,4-d][1,3]thiazin-3(2H)-one involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the structural features of the compound.

Comparison with Similar Compounds

Similar Compounds

  • 1-cyclohexyl-6-methyl-4-(thiophen-2-yl)-1,4-dihydropyrazolo[3,4-d][1,3]thiazin-3(2H)-one
  • 1-cyclohexyl-6-methyl-4-(furan-3-yl)-1,4-dihydropyrazolo[3,4-d][1,3]thiazin-3(2H)-one
  • 1-cyclohexyl-6-methyl-4-(pyridin-3-yl)-1,4-dihydropyrazolo[3,4-d][1,3]thiazin-3(2H)-one

Uniqueness

The uniqueness of 1-cyclohexyl-6-methyl-4-(thiophen-3-yl)-1,4-dihydropyrazolo[3,4-d][1,3]thiazin-3(2H)-one lies in its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the thiophenyl group, in particular, enhances its electronic characteristics and potential reactivity compared to similar compounds.

Properties

Molecular Formula

C16H19N3OS2

Molecular Weight

333.5 g/mol

IUPAC Name

1-cyclohexyl-6-methyl-4-thiophen-3-yl-2,4-dihydropyrazolo[3,4-d][1,3]thiazin-3-one

InChI

InChI=1S/C16H19N3OS2/c1-10-17-15-13(14(22-10)11-7-8-21-9-11)16(20)18-19(15)12-5-3-2-4-6-12/h7-9,12,14H,2-6H2,1H3,(H,18,20)

InChI Key

HWQVBVGIOGOJBD-UHFFFAOYSA-N

Canonical SMILES

CC1=NC2=C(C(S1)C3=CSC=C3)C(=O)NN2C4CCCCC4

Origin of Product

United States

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